molecular formula C4H4F3NO B7886498 4-Amino-1,1,1-trifluorobut-3-en-2-one

4-Amino-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B7886498
M. Wt: 139.08 g/mol
InChI Key: DHJDPIHFALRNER-UHFFFAOYSA-N
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Description

4-Amino-1,1,1-trifluorobut-3-en-2-one is an organic compound with the molecular formula C4H4F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of trifluoroacetone with an appropriate amine under controlled conditions. One common method involves the reaction of trifluoroacetone with butylamine in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,1,1-trifluorobut-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-Amino-1,1,1-trifluorobut-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-1,1,1-trifluorobut-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
  • 4-Amino-1,1,1-trifluoro-3-buten-2-one

Uniqueness

4-Amino-1,1,1-trifluorobut-3-en-2-one is unique due to its specific structural configuration and the presence of both an amino group and a trifluoromethyl group. This combination imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

4-amino-1,1,1-trifluorobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3NO/c5-4(6,7)3(9)1-2-8/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJDPIHFALRNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CN)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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